molecular formula C15H22O3 B14217268 1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- CAS No. 619335-63-6

1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-

Cat. No.: B14217268
CAS No.: 619335-63-6
M. Wt: 250.33 g/mol
InChI Key: NMIMEFCJYOYYTA-KBPBESRZSA-N
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Description

1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.338 . This compound is characterized by a cyclohexane ring substituted with two hydroxyl groups, a methyl group, and a phenylmethoxy group. The stereochemistry of the compound is specified as (1S,3S)-, indicating the spatial arrangement of the substituents on the cyclohexane ring.

Preparation Methods

The synthesis of 1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- can be achieved through various synthetic routes. One common method involves the enantioselective reduction of prochiral 1,3-cycloalkanediones possessing a methyl group and a protected hydroxymethyl group at their C2 position. This reduction can be carried out using baker’s yeast or CBS catalyst . The reaction conditions typically involve mild temperatures and specific solvents to ensure high enantioselectivity and yield.

Chemical Reactions Analysis

1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

This compound has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- involves its interaction with molecular targets and pathways specific to its structure. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenylmethoxy group can also contribute to the compound’s overall reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- can be compared with other similar compounds such as 1,3-Cyclohexanedione, 2-methyl- and 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- . These compounds share structural similarities but differ in their substituents and stereochemistry, which can significantly impact their chemical properties and applications. The unique combination of substituents and stereochemistry in 1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- makes it distinct and valuable for specific research and industrial purposes.

Properties

CAS No.

619335-63-6

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,3S)-2-methyl-2-(phenylmethoxymethyl)cyclohexane-1,3-diol

InChI

InChI=1S/C15H22O3/c1-15(13(16)8-5-9-14(15)17)11-18-10-12-6-3-2-4-7-12/h2-4,6-7,13-14,16-17H,5,8-11H2,1H3/t13-,14-/m0/s1

InChI Key

NMIMEFCJYOYYTA-KBPBESRZSA-N

Isomeric SMILES

CC1([C@H](CCC[C@@H]1O)O)COCC2=CC=CC=C2

Canonical SMILES

CC1(C(CCCC1O)O)COCC2=CC=CC=C2

Origin of Product

United States

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